molecular formula C12H19ClN2O B537517 Monoethylglycinexylidide hydrochloride CAS No. 7729-94-4

Monoethylglycinexylidide hydrochloride

Cat. No. B537517
CAS RN: 7729-94-4
M. Wt: 242.74 g/mol
InChI Key: KPXFVVHMUVBVGI-UHFFFAOYSA-N
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Description

Monoethylglycinexylidide (MEGX) is an amino acid amide formed from 2,6-dimethylaniline and N-ethylglycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . MEGX is used as an indicator of hepatic function .


Synthesis Analysis

A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (MEGX) in serum . In the liver, lidocaine is de-ethylated by the cytochrome P450 system to MEGX, a metabolite that retains pharmacological and toxicological activity similar to LIDO, although less powerful .


Molecular Structure Analysis

The molecular formula of MEGX is C12H18N2O . The molecular weight is 206.28 g/mol . The IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide . The hydrochloride salt of MEGX has a molecular formula of C12H19ClN2O and a molecular weight of 242.74500 .


Chemical Reactions Analysis

The formation of MEGX from lidocaine involves oxidative N-deethylation . This process is carried out by liver cytochrome P450 enzymes .

Scientific Research Applications

  • Indicator of Vital State During Cardiopulmonary Resuscitation Monoethylglycinexylidide (MEGX), a major active metabolite of lidocaine, can be an indicator of the vital state of a patient during cardiopulmonary resuscitation. It reflects antemortem use of lidocaine under normal hepatic conditions, as shown in a study measuring its concentrations in body fluids post-mortem (Moriya & Hashimoto, 2000).

  • Liver Function Assessment The kinetics of MEGX formation after lidocaine bolus injection has been used as a novel quantitative liver function test. This approach is based on the sensitive detection of MEGX concentrations in serum, providing an indicator of hepatic dysfunction (Oellerich et al., 1987).

  • Predictor of Hepatic Failure in Hepatocellular Carcinoma Treatment In patients undergoing transcatheter arterial chemoembolization (TACE) for hepatocellular carcinoma, the MEGX test can predict hepatic failure. This test has been shown to be more effective than conventional liver function tests and clinical parameters in predicting the risk of hepatic failure after TACE (Huang et al., 2002).

  • Evaluation of Hepatic Function in Children with Chronic Liver Disease The formation of MEGX, post lidocaine administration, has been used to quantitatively assess liver function in children. This assessment helps in determining the severity of chronic liver disease and may serve as a prognostic index (Gremse et al., 1990).

  • Hepatic Hypoxia Indicator in Liver Transplantation The metabolism of lidocaine to MEGX has been used as an indicator of liver function in association with liver transplantation. Changes in this metabolism could signal early indicators of severe hepatic hypoxia, which is vital for assessing liver transplant viability (Mets et al., 1993).

  • Influence of Gender on MEGX Test in Liver Function Assessment Gender differences have been observed in MEGX formation, with significant differences between male and female liver donors. This finding is crucial for evaluating liver function in living related liver donors and patients with chronic liver disease (Oellerich et al., 1994).

  • Effect of Age on MEGX Test Age significantly affects MEGX production, as shown in a study comparing young and elderly subjects. The rate of MEGX production declines with age, which is important when comparing test results across different age groups (Orlando & Palatini, 2003).

Future Directions

MEGX has been used as a highly sensitive indicator of hepatic dysfunction, especially in the field of liver transplantation . Future research may focus on further understanding the role of MEGX in assessing liver function and its potential applications in clinical practice .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXFVVHMUVBVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoethylglycinexylidide hydrochloride

CAS RN

7729-94-4
Record name Norlidocaine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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